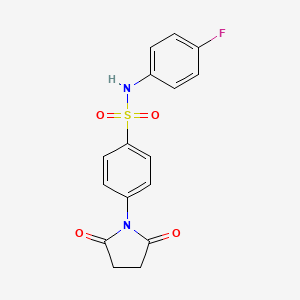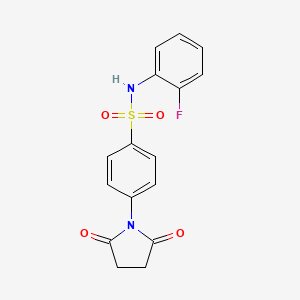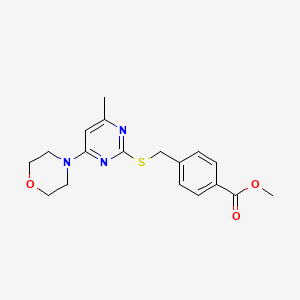![molecular formula C17H11F3N4OS B6422974 2-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole CAS No. 946358-52-7](/img/structure/B6422974.png)
2-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole" is a multifaceted compound combining elements of heterocyclic chemistry, embodying a synthesis of furanyl, trifluoromethylpyrimidine, and benzodiazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of the benzodiazole core This involves a condensation reaction of o-phenylenediamine with carboxylic acid derivatives
To incorporate the pyrimidin-2-yl group, cyclization reactions involving appropriate nitrile or amidine precursors are used. The furan-2-yl group is introduced through electrophilic aromatic substitution. The trifluoromethyl group, which enhances the compound's chemical stability and biological activity, is added via reactions with trifluoromethylating agents such as Togni’s reagent.
Industrial Production Methods
On an industrial scale, continuous flow processes can enhance the efficiency of each synthetic step. These methods leverage optimized conditions, such as precise temperature control and the use of catalysts, to maximize yield and reduce by-products. High-throughput screening of reaction conditions also enables the scaling up of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can be oxidized to introduce hydroxyl or carbonyl functionalities. Reduction: The compound undergoes selective reduction reactions, particularly in the pyrimidine ring, to form partially or fully saturated analogs. Substitution: The benzodiazole and pyrimidine rings are prone to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substituting Agents: Halides (Cl₂, Br₂), and organometallic reagents (Grignard reagents)
Major Products
Products from these reactions include various substituted analogs, which retain the core structure but with enhanced or modified properties for targeted applications.
Scientific Research Applications
Chemistry: Utilized as a building block in the synthesis of more complex molecules, particularly in the creation of heterocyclic libraries. Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties. Its unique molecular structure allows it to interact with various biological targets. Medicine: Investigated for drug development due to its potential to bind to specific receptors and inhibit or activate biological pathways. Industry: Employed in the design of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its favorable electronic properties.
Mechanism of Action
The compound's biological effects are mediated through its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances binding affinity and specificity, allowing the compound to modulate the activity of these targets. Pathways involved typically include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Other Compounds:
2-mercaptobenzimidazole: : Lacks the pyrimidinyl and furan rings, resulting in differing chemical properties and biological activities.
6-(trifluoromethyl)pyrimidin-2-thiol: : Lacks the benzodiazole and furan rings, providing a narrower range of activity.
Furan-2-ylbenzimidazole: : Contains only the furan and benzimidazole structures without the trifluoromethyl group, resulting in lower chemical stability.
Unique Features: The integration of furanyl, trifluoromethylpyrimidinyl, and benzodiazole structures makes the compound a versatile scaffold for diverse applications, offering unique electronic and steric properties that are not found in simpler analogs. This uniqueness underpins its broad utility in research and industry.
This compound's multifaceted nature really highlights the incredible versatility of organic chemistry. Intriguing, right?
Properties
IUPAC Name |
2-[[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4OS/c18-17(19,20)14-8-12(13-6-3-7-25-13)23-16(24-14)26-9-15-21-10-4-1-2-5-11(10)22-15/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHHTFRTILOTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B6422893.png)


![2-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B6422910.png)
![4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide](/img/structure/B6422914.png)

![Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B6422934.png)
![Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B6422938.png)
![2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422941.png)
![methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate](/img/structure/B6422948.png)
![1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B6422953.png)
acetate](/img/structure/B6422968.png)
![1-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422971.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide](/img/structure/B6422993.png)
